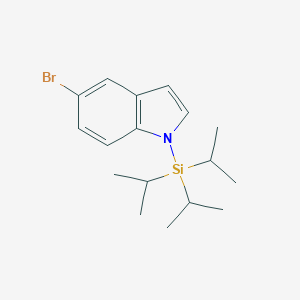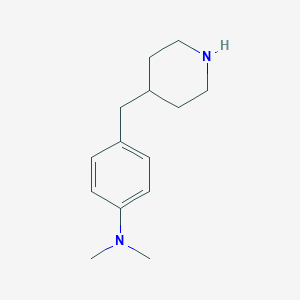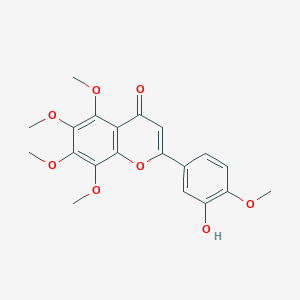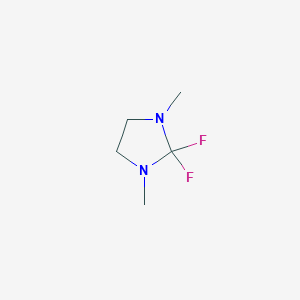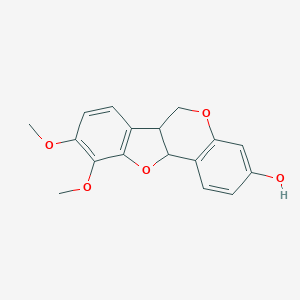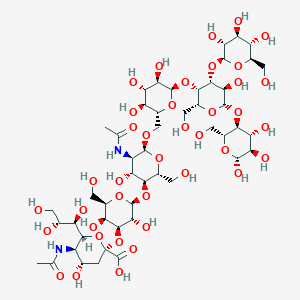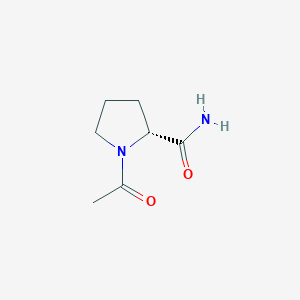
(2R)-1-acetylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-acetylpyrrolidine-2-carboxamide, commonly known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. ACPC is a chiral molecule, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R)-enantiomer of ACPC has been found to have greater biological activity than its (2S)-enantiomer, and therefore, most studies have focused on this form of the molecule.
Mecanismo De Acción
ACPC acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This binding enhances the activity of the NMDA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has been found to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. It has also been found to improve memory and learning in animal models. In addition, ACPC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACPC in lab experiments is that it is a relatively simple molecule to synthesize and purify. It also has a high affinity for the glycine-binding site of the NMDA receptor, making it a potent modulator of synaptic transmission. However, one limitation of using ACPC is that it has low bioavailability, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve therapeutic concentrations in the brain.
Direcciones Futuras
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of ACPC for these conditions. Another area of interest is the development of more potent and selective modulators of the glycine-binding site of the NMDA receptor, which could have even greater therapeutic potential than ACPC. Additionally, studies are needed to investigate the long-term effects of ACPC on cognitive function and brain health.
Métodos De Síntesis
ACPC can be synthesized by several methods, including the reaction of N-acetylglycine with pyrrolidine-2-carboxylic acid, or by the reduction of 2-acetylpyrrole with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. It has been found to enhance synaptic transmission and improve cognitive function by modulating the activity of glutamate receptors in the brain.
Propiedades
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-acetylpyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)

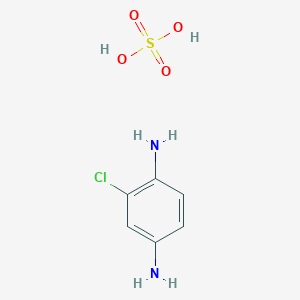
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)
![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)
